N,N'-bis(1-hydroxybutan-2-yl)oxamide
Overview
Description
N,N’-bis(1-hydroxybutan-2-yl)oxamide is an organic compound with the molecular formula C10H20N2O4 It is a derivative of oxamide, characterized by the presence of two hydroxybutyl groups attached to the nitrogen atoms of the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-hydroxybutan-2-yl)oxamide typically involves the reaction of oxamide with 1-hydroxybutan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Oxamide and 1-hydroxybutan-2-amine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified by recrystallization or chromatography to obtain pure N,N’-bis(1-hydroxybutan-2-yl)oxamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(1-hydroxybutan-2-yl)oxamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-hydroxybutan-2-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The oxamide core can be reduced to form amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
N,N’-bis(1-hydroxybutan-2-yl)oxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N,N’-bis(1-hydroxybutan-2-yl)oxamide involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The oxamide core can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-hydroxyethyl)oxamide: Similar structure but with hydroxyethyl groups.
N,N’-bis(2-hydroxypropyl)oxamide: Similar structure but with hydroxypropyl groups.
N,N’-bis(2-hydroxybutyl)oxamide: Similar structure but with hydroxybutyl groups.
Uniqueness
N,N’-bis(1-hydroxybutan-2-yl)oxamide is unique due to the specific positioning of the hydroxybutyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer specific properties that are advantageous in certain applications, such as increased solubility or specific binding affinity.
Properties
IUPAC Name |
N,N'-bis(1-hydroxybutan-2-yl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-3-7(5-13)11-9(15)10(16)12-8(4-2)6-14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYOSLMALKKKEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC(CC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332859 | |
Record name | ST040666 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61051-12-5 | |
Record name | ST040666 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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